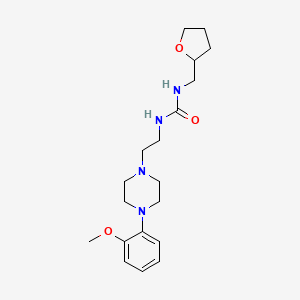

N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide” is a chemical compound with the molecular formula C15H15NO3 . It has a molecular weight of 257.2845 . The IUPAC Standard InChI is InChI=1S/C15H15NO3/c1-18-13-7-3-11(4-8-13)15(17)16-12-5-9-14(19-2)10-6-12/h3-10H,1-2H3, (H,16,17) .

Synthesis Analysis

The synthesis of benzamides, such as “N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide” consists of three planar regions: a phenyl ring, an amide planar region, and a para-substituted phenyl ring . The orientations of these planar regions within the asymmetric units are compared to their predicted orientations, in isolation, from DFT calculations .Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Applications De Recherche Scientifique

Synthesis and Pharmacological Application :

- "Synthesis of Gefitinib" (Bo Jin et al., 2005) discusses the synthesis of Gefitinib, an important pharmaceutical agent, using a compound structurally similar to N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide.

- "Synthesis and characterization of quinazoline derivatives" (M. Rahman et al., 2014) explores the synthesis of sulfonamide derivatives, potentially indicating the versatility of N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide in creating various pharmacologically active compounds.

Chemical Reactions and Mechanisms :

- "Abnormal products in the Bischler–Napieralski isoquinoline synthesis" (Satoshi Doi et al., 1997) investigates the reaction of similar compounds to N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide in the Bischler–Napieralski isoquinoline synthesis, which is crucial for understanding its chemical behavior.

Polymer Science and Material Chemistry :

- "Synthesis of biodegradable polyesteramides with pendant functional groups" (P. J. I. Veld et al., 1992) discusses the use of morpholine derivatives in the creation of biodegradable polymers, indicating potential applications in material science.

Organometallic Chemistry and Antifungal Research :

- "N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes" (Zhou Weiqun et al., 2005) explores the synthesis and characterization of complexes involving compounds similar to N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide, showing its potential in organometallic chemistry and antifungal applications.

Corrosion Inhibition in Industrial Applications :

- "Synthesis, characterization and corrosion inhibition studies of N-phenyl-benzamides" (Ankush Mishra et al., 2018) demonstrates the application of benzamide derivatives in corrosion inhibition, which might suggest similar uses for N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide.

Orientations Futures

“N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide” is a crucial building block of many drug candidates . A continuous flow microreactor system was developed to synthesize it and determine intrinsic reaction kinetics parameters . This could potentially streamline the production process and improve the efficiency of drug synthesis .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-16-6-4-15(5-7-16)19-18(21)14-2-8-17(9-3-14)26(22,23)20-10-12-25-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATDQKGLIFBEDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-4-(morpholinosulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

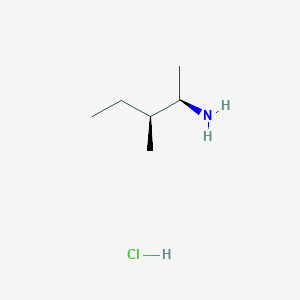

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)

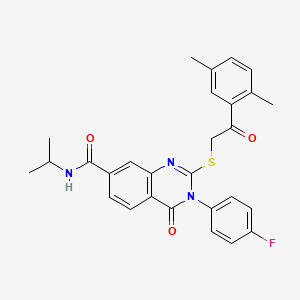

![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)

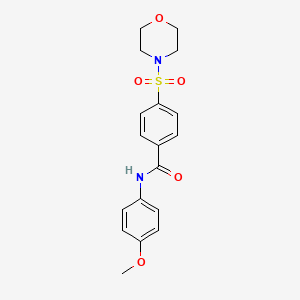

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2654117.png)

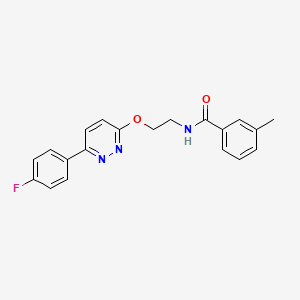

methanone](/img/structure/B2654120.png)